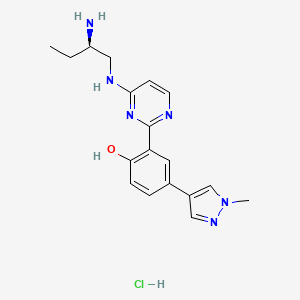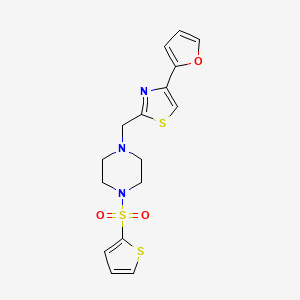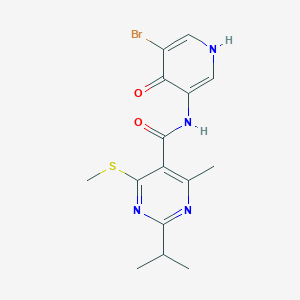
N-(2,4-dimethoxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(2,4-dimethoxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide" is a benzamide derivative that is not directly mentioned in the provided papers. However, the papers do discuss various benzamide derivatives with morpholine moieties and their biological activities, which can provide insights into the chemical class to which the compound belongs. For instance, benzamide derivatives have been evaluated for gastrokinetic activity , and others have been synthesized for their potential antitumor activities .
Synthesis Analysis
The synthesis of benzamide derivatives often involves the condensation of appropriate benzoic acid derivatives with amines or isocyanates in the presence of suitable reagents and conditions. For example, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was achieved by condensing 1-isocyanato-2-(trifluoromethoxy)benzene with 4-morpholino-1H-indazol-3-amine . Similarly, novel fluorinated morpholine-containing benzamide derivatives were synthesized by reacting 2-fluoro-4-morpholinobenzenamine with different substituted benzoyl chloride . These methods could potentially be adapted for the synthesis of "N-(2,4-dimethoxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide."
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized by spectroscopic methods such as IR, NMR, and sometimes by X-ray crystallography. The crystal structure of N-(diphenylphosphoryl)benzamide was solved, revealing a polymeric frame formed by N-H...O type hydrogen bonds . The crystal structure of a related compound, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, was determined to belong to the monoclinic system . These studies highlight the importance of molecular structure in understanding the properties and potential activities of benzamide derivatives.
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, depending on their functional groups. The papers provided do not detail specific reactions for "N-(2,4-dimethoxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide," but they do discuss the synthesis and reactivity of related compounds. For example, the synthesis of N-benzoyl-N'-dialkylthiourea derivatives involved the reaction of benzamide with thiourea . The reactivity of these compounds can be further modified by the introduction of different substituents on the benzamide ring, as seen in the synthesis of various benzamide derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For instance, the presence of a morpholinone ring can induce a twist-boat conformation, affecting the compound's hydrogen bonding capabilities . The introduction of fluorine atoms and other substituents can also impact the lipophilicity, solubility, and overall reactivity of the compounds . These properties are crucial for the biological activity of benzamide derivatives, as they determine the compounds' interaction with biological targets and their pharmacokinetic profiles.
科学的研究の応用
Synthesis and Characterization of Complex Compounds
Research on derivatives similar to "N-(2,4-dimethoxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide" demonstrates their potential in the synthesis and characterization of complex compounds, such as coordination compounds with transition metals. For example, Zhou Weiqun et al. (2005) studied N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, revealing their structure and antifungal activity, which underscores the versatility of benzamide derivatives in creating compounds with significant biological activities (Zhou Weiqun et al., 2005).
Pharmaceutical Applications
Another significant area of application for compounds structurally related to "N-(2,4-dimethoxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide" is in pharmaceutical research. Liang-Jie Zhang (2009) described the novel (2-morpholinylmethyl)benzamide derivatives, highlighting their potential as medicines, particularly in conditions involving decreased gastric emptying. This study illuminates the relevance of morpholine and benzamide derivatives in developing new therapeutic agents (Liang-Jie Zhang, 2009).
Anticancer and Antimicrobial Potential
Research into derivatives of "N-(2,4-dimethoxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide" also explores their anticancer and antimicrobial potential. For instance, the synthesis of novel benzodifuranyl derivatives as anti-inflammatory and analgesic agents by A. Abu‐Hashem et al. (2020) demonstrated the compounds' ability to inhibit cyclooxygenase-2 selectively, indicating their potential in cancer therapy (A. Abu‐Hashem et al., 2020).
Advanced Material Science
Compounds akin to "N-(2,4-dimethoxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide" find applications in advanced material science as well. Studies on the synthesis and characterization of soluble polymides from related chemical structures, as discussed by Y. Imai et al. (1984), highlight the role of benzamide derivatives in developing new materials with high thermal stability and solubility in organic solvents (Y. Imai et al., 1984).
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S/c1-25-15-6-7-17(18(13-15)26-2)20-19(22)14-4-3-5-16(12-14)28(23,24)21-8-10-27-11-9-21/h3-7,12-13H,8-11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWJQQMGXCQXKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one hydrochloride](/img/structure/B2532725.png)
![6-oxo-1-phenyl-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2532727.png)

![N-(2,5-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2532731.png)
![N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2532732.png)




![4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B2532739.png)

![Methyl 5-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2532742.png)